molecular formula C9H9N3O2 B15326805 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid

Cat. No.: B15326805
M. Wt: 191.19 g/mol
InChI Key: UMOMWQWZLZLVTA-UHFFFAOYSA-N
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Description

2-Ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazolo-pyridine fused ring system with an ethyl substituent at the 2-position and a carboxylic acid group at the 6-position.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethylpyrazolo[4,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-12-5-8-7(11-12)3-6(4-10-8)9(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

UMOMWQWZLZLVTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . Another method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reductive desulfurization using reagents like sodium borohydride.

    Substitution: Suzuki coupling reactions typically use palladium catalysts and aryl boronic acids.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Desulfurized products.

    Substitution: Substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity and exhibiting antituberculotic effects . The compound’s structure allows for various modifications, enhancing its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
2-Ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid* C9H11N3O2 ~209.21 (estimated) Ethyl (C2), carboxylic acid (C6) Likely low in water; moderate in DMSO/chloroform (inferred)
2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid C8H7N3O2 177.16 Methyl (C2), carboxylic acid (C6) Not explicitly stated
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C15H13N3O2 267.28 Ethyl (N1), phenyl (C6) Slight in chloroform, methanol, DMSO
7-Hydroxy-thieno[3,2-b]pyridine-6-carboxylic acid C8H5NO3S 195.19 Thieno ring, hydroxyl (C7) Not provided

*Estimated based on structural analogs.

Key Observations :

  • Substituent Position : The ethyl group at the 2-position in the target compound contrasts with 1-ethyl derivatives (e.g., ), where substituent placement alters electronic and steric effects.
  • Heterocycle Variations: Replacement of pyrazolo-pyridine with thieno-pyridine (as in ) introduces sulfur, altering reactivity and biological interactions.
Antimicrobial Activity:
  • Pyrazolo-pyridine derivatives, such as pyrrolo[3,2-b]pyridine-6-carboxylic acid analogs, exhibit moderate antimicrobial activity against gram-positive and gram-negative bacteria (e.g., Shigella sonnei) . The ethyl substituent may improve lipophilicity and target binding compared to methyl groups.
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., benzyl in compound 1, ) enhance aldose reductase inhibition (micromolar IC50), while saturated analogs show reduced activity. This suggests that the ethyl group’s intermediate size may balance potency and selectivity.
Enzyme Inhibition:
  • Aldose reductase inhibitors like (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (compound 1, ) highlight the importance of substituent size and ring saturation. The ethyl group’s smaller size compared to benzyl may limit inhibitory efficacy but reduce off-target effects.

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